molecular formula C7H12BrF B2374441 1-(Bromomethyl)-4-fluorocyclohexane CAS No. 1784609-74-0

1-(Bromomethyl)-4-fluorocyclohexane

Cat. No.: B2374441
CAS No.: 1784609-74-0
M. Wt: 195.075
InChI Key: AEDCPJATJOCVQP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluorocyclohexane is a useful research compound. Its molecular formula is C7H12BrF and its molecular weight is 195.075. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-4-fluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-fluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-fluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrF/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDCPJATJOCVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784609-74-0
Record name 1-(bromomethyl)-4-fluorocyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Cis vs. Trans 1-(Bromomethyl)-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry and plays a pivotal role in medicinal chemistry, where three-dimensional structure dictates biological function. This technical guide provides a comprehensive analysis of the thermodynamic stability of the cis and trans isomers of 1-(Bromomethyl)-4-fluorocyclohexane. By integrating foundational principles of conformational analysis with experimental and computational methodologies, we will elucidate the factors governing the stability of these diastereomers. The analysis robustly concludes that the trans isomer is thermodynamically more stable than the cis isomer, a determination rooted in the minimization of steric strain through the adoption of a diequatorial chair conformation.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

Cyclohexane and its derivatives are ubiquitous structural motifs in organic and medicinal chemistry. The non-planar, puckered nature of the cyclohexane ring gives rise to complex stereochemical relationships that profoundly influence a molecule's physical properties and biological activity. The chair conformation is the most stable arrangement, as it minimizes both angle and torsional strain.[1][2] Substituents on this ring can occupy two distinct spatial positions: axial and equatorial. The equilibrium between these positions, and the relative orientation of multiple substituents (cis/trans isomerism), are critical determinants of a molecule's energy landscape and its ability to interact with biological targets.

This guide focuses on 1-(Bromomethyl)-4-fluorocyclohexane, a molecule featuring two distinct halogenated substituents at positions 1 and 4. The central scientific question is to determine which diastereomer, cis or trans, possesses greater thermodynamic stability and to quantify the underlying energetic factors. This understanding is crucial for professionals in drug development, where the synthesis and selection of the most stable and conformationally well-defined isomer can be the key to optimizing efficacy and reducing off-target effects.

Foundational Principles: Conformational Analysis of Cyclohexanes

To analyze the stability of 1-(Bromomethyl)-4-fluorocyclohexane isomers, one must first grasp the core principles of cyclohexane stereochemistry.

The Chair Conformation and Ring Inversion

The cyclohexane ring predominantly exists in a strain-free chair conformation . In this arrangement, six C-H bonds are oriented parallel to the principal axis of the ring (axial positions), and the other six are oriented away from the ring's periphery (equatorial positions).[1] Through a process known as ring inversion or "chair flip," one chair conformer can interconvert to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For an unsubstituted cyclohexane, these two chair forms are identical in energy.[1][2]

A-Values and 1,3-Diaxial Interactions

When a substituent is present, the two chair conformers are no longer energetically equivalent.[3] A substituent in the axial position experiences steric repulsion with the other two axial hydrogens on the same face of the ring. These destabilizing encounters are known as 1,3-diaxial interactions .[4] To avoid this strain, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position.

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[5][6]

Conformational Analysis of 1-(Bromomethyl)-4-fluorocyclohexane

To determine the relative stability of the cis and trans isomers, we must analyze the stability of their respective chair conformers. This involves comparing the lowest-energy conformer of the cis isomer to the lowest-energy conformer of the trans isomer.

Substituent A-Values

First, we must consider the steric demands of the two substituents:

  • Fluorine (-F): Fluorine is a relatively small atom and has a correspondingly small A-value of approximately 0.24 kcal/mol .[7] This indicates a slight preference for the equatorial position.

  • Bromomethyl (-CH2Br): A definitive A-value for the bromomethyl group is not as commonly tabulated. However, its steric bulk is expected to be comparable to or slightly greater than an ethyl group (A-value ≈ 2.0 kcal/mol) due to the presence of the larger bromine atom.[7] For this analysis, we will estimate its A-value to be approximately 2.0 kcal/mol , reflecting its significant steric requirement.

The bromomethyl group is substantially "bulkier" than the fluorine atom.

Analysis of the Cis Isomer

In a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other equatorial (a,e). Ring flipping interconverts these positions (e,a).[4]

  • Conformer A (F axial, CH2Br equatorial): The destabilization from 1,3-diaxial interactions is primarily due to the axial fluorine atom. The approximate strain energy is equal to the A-value of fluorine: ~0.24 kcal/mol .

  • Conformer B (F equatorial, CH2Br axial): The destabilization is due to the much bulkier axial bromomethyl group. The approximate strain energy is equal to the A-value of the bromomethyl group: ~2.0 kcal/mol .

Fig 1. Ring-flipping equilibrium for cis-1-(Bromomethyl)-4-fluorocyclohexane.
Analysis of the Trans Isomer

In a trans-1,4-disubstituted cyclohexane, the substituents are either both equatorial (e,e) or both axial (a,a).[4][8]

  • Conformer C (Diequatorial - e,e): Both the fluorine and bromomethyl groups are in the favored equatorial position. This conformation is largely free of 1,3-diaxial interactions. Its steric strain is considered the baseline, or ~0 kcal/mol .

  • Conformer D (Diaxial - a,a): Both substituents are in the disfavored axial position. The total destabilization is the sum of their A-values: 0.24 kcal/mol + 2.0 kcal/mol = ~2.24 kcal/mol .[9]

Fig 2. Ring-flipping equilibrium for trans-1-(Bromomethyl)-4-fluorocyclohexane.
Overall Thermodynamic Stability: Cis vs. Trans

To determine which isomer is thermodynamically more stable, we compare the energy of the most stable conformer of each.

  • Most Stable Cis Conformer (A): ~0.24 kcal/mol of strain.

  • Most Stable Trans Conformer (C): ~0 kcal/mol of strain.

The diequatorial trans isomer is more stable than the most favorable conformation of the cis isomer by approximately 0.24 kcal/mol. Therefore, the trans isomer of 1-(Bromomethyl)-4-fluorocyclohexane is thermodynamically more stable. [10][11][12] This aligns with the general principle for 1,4-disubstituted cyclohexanes, where the trans isomer can adopt a strain-free diequatorial arrangement that is unavailable to the cis isomer.[8]

IsomerConformerF Position-CH2Br PositionEstimated Strain Energy (kcal/mol)Relative Stability
Cis AAxial Equatorial~0.24More Stable Conformer of Cis
BEquatorialAxial ~2.0Less Stable
Trans CEquatorialEquatorial~0.0Most Stable Overall
DAxial Axial ~2.24Least Stable Overall

Methodologies for Stability Determination

The theoretical prediction can be validated through robust experimental and computational methods.

Experimental Verification

The relative thermodynamic stability can be determined by establishing an equilibrium between the cis and trans isomers and measuring their ratio.

Workflow: Experimental Determination via Equilibration and NMR Spectroscopy

G start Start with a non-equilibrium mixture of cis/trans isomers (or a pure isomer) equilibrate Induce Isomerization (e.g., using a Lewis acid catalyst or radical initiator to temporarily break and reform a C-X bond) start->equilibrate sample Allow system to reach thermodynamic equilibrium equilibrate->sample analyze Analyze the equilibrium mixture using ¹H or ¹⁹F NMR Spectroscopy sample->analyze quantify Integrate characteristic signals for cis and trans isomers to determine the molar ratio (Keq = [trans]/[cis]) analyze->quantify calculate Calculate Gibbs Free Energy difference (ΔG° = -RT ln(Keq)) quantify->calculate

Fig 3. Workflow for experimental determination of isomer stability.

Step-by-Step Protocol Outline:

  • Preparation: A pure sample of either the cis or trans isomer, or a known non-equilibrium mixture, is dissolved in a suitable inert solvent.

  • Equilibration: A catalyst (e.g., a Lewis acid for halide exchange or a radical initiator) is introduced to facilitate the interconversion between the cis and trans isomers. The reaction is allowed to proceed until the ratio of isomers becomes constant, indicating that thermodynamic equilibrium has been reached.

  • Quenching & Analysis: The reaction is quenched, and the catalyst is removed. The sample is then analyzed by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Due to their different chemical environments, the cis and trans isomers will exhibit distinct signals.

  • Quantification: The relative concentrations of the two isomers are determined by integrating the areas of their unique, well-resolved peaks in the NMR spectrum. The ratio of these integrals gives the equilibrium constant, Keq.

  • Calculation: The standard Gibbs free energy difference (ΔG°) between the isomers is calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin. A negative ΔG° indicates that the trans isomer is more stable.

Computational Verification

Modern computational chemistry provides a powerful, independent method for assessing the relative stabilities of isomers.[13]

Workflow: Computational Determination via DFT

G build Build 3D models of all four chair conformers (cis-a,e; cis-e,a; trans-e,e; trans-a,a) optimize Perform Geometry Optimization (e.g., using Density Functional Theory like B3LYP/6-311+G** or M06-2X) build->optimize frequency Perform Frequency Calculations on optimized structures to confirm they are true energy minima (no imaginary frequencies) optimize->frequency energy Calculate Single-Point Energies and thermal corrections to obtain Gibbs Free Energies (G) frequency->energy compare Compare the calculated Gibbs Free Energies (G) of the most stable cis and trans conformers energy->compare

Fig 4. Workflow for computational determination of isomer stability.

Step-by-Step Protocol Outline:

  • Structure Generation: The 3D structures of the relevant conformers of both cis and trans 1-(Bromomethyl)-4-fluorocyclohexane are generated using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest-energy structure. This is typically performed using quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[14]

  • Energy Calculation: For each optimized structure, the electronic energy and thermal corrections to the Gibbs free energy are calculated. Frequency calculations are also performed to ensure that the optimized structure represents a true energy minimum on the potential energy surface.

  • Stability Comparison: The calculated Gibbs free energies of the most stable conformer of the cis isomer and the most stable conformer of the trans isomer are compared. The conformer with the lower calculated energy is predicted to be the more thermodynamically stable.

Conclusion and Implications

A thorough conformational analysis, grounded in the principles of steric strain and A-values, unequivocally predicts that trans-1-(Bromomethyl)-4-fluorocyclohexane is the thermodynamically more stable isomer . This stability arises from its ability to adopt a diequatorial chair conformation, which minimizes destabilizing 1,3-diaxial interactions. The cis isomer is inherently less stable as it must always place one substituent in a sterically hindered axial position.

References

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Bates, N. Calculating cyclohexane A-values. The DFT Course. [Link]

  • CHEM 330 Handout. Table of A-Values. [Link]

  • YouTube. (2017, December 28). Computational conformational analysis of cyclohexanes. [Link]

  • Ferreira, M. et al. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances. [Link]

  • ResearchGate. (2015, August). Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. [Link]

  • ACS Publications. (1999, March 19). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry. [Link]

  • Wikipedia. A value. [Link]

  • Brainly. (2019, September 13). Which is more stable, a trans-1,4-disubstituted cyclohexane or its cis isomer?[Link]

  • Vaia. Which is more stable, a 1,4 -trans disubstituted cyclohexane or its cis isomer?[Link]

  • Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?[Link]

  • Chegg.com. (2023, November 7). Solved Draw trons-1-bromo-4-fluorocyclohexane on the | Chegg.com. [Link]

  • Wikipedia. Cyclohexane conformation. [Link]

  • Cheméo. Chemical Properties of Cyclohexane, (bromomethyl)- (CAS 2550-36-9). [Link]

  • Homework.Study.com. Which is more stable, trans-1,4-Disopropylcyclohexane or cis-1,4-Disopropylcyclohexane. [Link]

  • KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

  • PubChem. 1-Bromo-4-fluorocyclohexane. [Link]

  • Pearson. Draw the cis and trans isomers for the following: a. 1-bromo-4-chlorocyclohexane. [Link]

  • BYJU'S. Conformation of cyclohexane. [Link]

  • YouTube. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives based on chair conformations. [Link]

  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

  • University of Calgary. Cyclohexane Conformational Analysis. [Link]

  • Scribd. Stability of Trans-1,4-Dimethylcyclohexane. [Link]

Sources

The Heavy Halogens: Technical Safety and Handling Guide for Fluorinated Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Audience: Medicinal Chemists, Process Safety Engineers, and Formulation Scientists. Focal Compound: Perfluorooctyl Bromide (PFOB) serves as the archetype for this class, given its prevalence in blood substitute research and fluorous phase synthesis.

Fluorinated alkyl bromides (FABs) occupy a unique niche in chemical handling. They are chemically inert under standard conditions yet possess a high density and distinct lipophobicity that defy standard organic solvent intuition. This guide moves beyond the generic "wear gloves" instruction of a standard SDS to address the specific physical and chemical hazards inherent to "heavy" fluorous solvents.

Physicochemical Hazard Profile

The primary hazard of FABs is not flammability, but rather their physical behavior and thermal decomposition products . Researchers often underestimate these fluids because they are non-flammable and chemically stable.

The "Inertness Trap"

FABs like PFOB are chemically stable due to the strength of the Carbon-Fluorine (C-F) bond. However, this stability masks two critical risks:

  • Density-Driven Accidents: With densities often exceeding 1.9 g/mL, FABs can mechanically fail standard laboratory glassware clips, burst dialysis bags, or cause repetitive strain injuries during bulk handling.

  • Thermal Toxicity: When forced to decompose (e.g., in a fire or runaway reaction >200°C), they release highly toxic hydrogen halides (HF, HBr) and carbonyl fluoride (COF₂).

Comparative Data Table

Table 1: Physical Properties of PFOB vs. Common Solvents

PropertyPerfluorooctyl Bromide (PFOB)Water (H₂O)Chloroform (CHCl₃)Operational Impact
Density (g/mL) 1.93 1.001.49Extreme weight load on clamps/seals.
Boiling Point 142°C100°C61.2°CLow volatility, but persistent residue.
Surface Tension ~18 mN/m72 mN/m27 mN/mHigh "creep" potential; leaks through standard ground glass joints.
Solubility Immiscible (Fluorous Phase)SolventMiscible (Organic)Forms a third "fluorous" phase below water and organics.

Operational Protocol: The Fluorous Transfer

Core Directive: Do not rely on volumetric measurements for critical stoichiometry. The high density and low surface tension of FABs render standard air-displacement pipettes inaccurate (dripping/leakage).

Self-Validating Transfer Protocol

This protocol uses Gravimetric Verification to ensure accuracy and safety.

Step 1: Material Compatibility Check

  • Fail State: Standard rubber O-rings swell or degrade.

  • Validation: Use Viton® or PTFE (Teflon) seals only. Verify tubing is chemically resistant (e.g., Tygon 2375 or PTFE-lined).

Step 2: The "Positive Displacement" Rule

  • Mechanism: FABs have very low surface tension. Standard air-displacement pipettes will drip, creating contamination hazards.

  • Action: Use positive displacement pipettes or glass syringes with PTFE-tipped plungers.

Step 3: Gravimetric Stoichiometry (The Check)

  • Procedure:

    • Tare the receiving vessel.

    • Transfer the estimated volume.

    • Validation Calculation:

      
      .
      
    • Logic: If the calculated volume deviates by >5% from the pipette setting, the seal is leaking or the liquid is dripping. Stop and recalibrate.

Visualization: Safe Handling Workflow

SafeHandling Start Start: FAB Transfer PPE PPE Check: Nitrile Gloves + Splash Goggles Start->PPE Equip Equipment Select: Glass/PTFE Only (No PVC/Latex) PPE->Equip Method Transfer Method: Positive Displacement or Gravimetric Equip->Method Verify Validation: Check Mass vs. Density Method->Verify Fail STOP: Seal Leak/Drip Detected Verify->Fail Mass deviates >5% Success Proceed to Reaction Verify->Success Mass within 5% Fail->Equip Replace Seals

Figure 1: Logic flow for the safe transfer of high-density fluorinated alkyl bromides, emphasizing gravimetric validation.

Emergency Response: Thermal Decomposition

While FABs are non-flammable, they present a severe inhalation hazard if involved in a structural fire or equipment overheating event.

The Decomposition Cascade

At temperatures exceeding 200°C (or lower in the presence of strong nucleophiles), PFOB decomposes.

  • Primary Threat: Formation of Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

  • Secondary Threat: Formation of Carbonyl Fluoride (COF₂), which hydrolyzes to HF in the lungs.

Firefighting & Spill Response[1]
  • Fire: Do not use water jets on the chemical itself (risk of acid generation/splashing). Use dry chemical or CO₂.[1] Self-Contained Breathing Apparatus (SCBA) is mandatory due to HF/HBr evolution.

  • Spill:

    • Ventilate: Vapors are heavier than air and will displace oxygen in basements or sink basins.

    • Absorb: Use inert absorbents (vermiculite/sand).[2][3] Do not use sawdust (combustible).[3]

    • Neutralize: If decomposition is suspected, treat surfaces with calcium gluconate or calcium carbonate solution to neutralize HF residues.

Visualization: Thermal Event Logic

ThermalEvent Event Thermal Event (Fire/Overheating >200°C) Chem Chemical Breakdown: C-F & C-Br Lysis Event->Chem Toxins Release: HF (Acid), HBr (Acid), COF2 (Toxic Gas) Chem->Toxins Response Response Action Toxins->Response Action1 Evacuate & Ventilate (Heavy Vapors) Response->Action1 Action2 Firefighters: Full SCBA Required Response->Action2 Action3 Medical: Treat for HF Exposure (Ca-Gluconate) Response->Action3

Figure 2: Decomposition pathway and required emergency response actions for fluorinated alkyl bromides.

Toxicology & Environmental Stewardship

Biological Interaction

Unlike standard halogenated solvents (e.g., DCM), PFOB is biologically inert enough to be used as an oxygen carrier in liquid breathing research. However, it is not harmless .

  • RES Retention: Emulsified fluorocarbons are taken up by the Reticuloendothelial System (RES) in the liver and spleen. While they are eventually exhaled, high doses can cause transient organ swelling (hepatosplenomegaly).

  • Narcosis: Like many heavy halogens, high vapor concentrations can cause dizziness or asphyxiation (simple displacement of oxygen).

The PFAS Connection

PFOB is a perfluorinated compound. While it degrades differently than PFOA/PFOS, it falls under the broad scrutiny of PFAS (Per- and Polyfluoroalkyl Substances) regulations.

  • Disposal Directive: Never dispose of FABs down the drain. They must be collected as Halogenated Organic Waste .

  • Incineration: Must be performed at high temperatures (>1100°C) with scrubbers to capture HF/HBr; otherwise, they contribute to environmental persistence.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9873, Perfluorooctyl bromide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-bromoheptadecafluorooctane. Retrieved from [Link]

  • Gladysz, J. A., & Curran, D. P. (2002).Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. (General reference for fluorous phase handling).

Sources

The Fluorine Switch: A Technical Guide to Conformational Control in Cyclohexane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] Within cyclic scaffolds like cyclohexane, a motif prevalent in numerous pharmaceuticals, fluorine's influence extends beyond simple steric or electronic effects to exert profound control over the ring's three-dimensional structure.[3][4] This guide provides an in-depth technical exploration of the role of fluorine substitution in governing cyclohexane ring conformation. We will dissect the nuanced interplay of steric demand, hyperconjugation, and electrostatic interactions that often leads to counter-intuitive conformational preferences. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine's unique stereoelectronic properties for rational molecular design.

Introduction: Beyond Simple Sterics

The cyclohexane ring is a fundamental scaffold in organic chemistry, renowned for its preference for a low-energy "chair" conformation that minimizes angle and torsional strain.[5][6] In a substituted cyclohexane, the chair can exist in two interconverting forms, with substituents occupying either axial or equatorial positions. The relative stability of these two conformers is a critical determinant of a molecule's shape, influencing its ability to interact with biological targets like enzymes and receptors.[3]

Traditionally, the conformational preference of a substituent is dictated by sterics. Bulky groups favor the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial hydrogens.[3][4] This preference is quantified by the "A-value," the Gibbs free energy difference between the axial and equatorial conformers.[3] Fluorine, the smallest halogen, presents a fascinating anomaly. Its steric footprint is only slightly larger than hydrogen, yet its extreme electronegativity introduces powerful stereoelectronic effects that can override classical steric considerations, providing a "switch" to control molecular conformation.[1][7]

Fundamental Principles of Fluorine's Conformational Influence

The A-Value of Fluorine: A Deceptively Small Steric Footprint

The A-value is a foundational concept in conformational analysis. A larger A-value signifies a stronger preference for the equatorial position. While intuitively one might expect fluorine's A-value to be small, it is remarkably so when compared to other halogens, underscoring that sterics are not the dominant factor.

Substituentvan der Waals Radius (Å)A-value (kcal/mol)
H1.200
F 1.35 ~0.15 - 0.25
Cl1.80~0.43
Br1.95~0.38
CH₃2.00~1.70
CF₃2.70~2.1 - 2.5[8]
Table 1: Comparison of van der Waals radii and conformational A-values for selected substituents.

The data clearly shows that simple steric bulk does not fully account for fluorine's conformational behavior. The answer lies in the powerful electronic effects it exerts on the molecule.

The Gauche Effect: An Affinity for Proximity

When fluorine is positioned on adjacent carbons (a 1,2-disubstituted pattern), the gauche effect often comes into play. This phenomenon describes the unexpected stability of a conformation where the two fluorine atoms (or a fluorine and another electronegative group) are in a gauche relationship (dihedral angle of ~60°) rather than the sterically preferred anti arrangement (180°).[9][10][11]

Two primary models are used to explain this effect:

  • Hyperconjugation: This is the most widely accepted explanation.[11][12] It involves a stabilizing interaction where electron density is donated from a C-H bonding orbital (σ) into the adjacent, empty C-F antibonding orbital (σ). This orbital overlap is maximized in the gauche conformation.[12] Because fluorine is highly electronegative, the C-F σ orbital is a particularly good electron acceptor, making this interaction significant.[11]

  • Bent Bonds and Electrostatics: An alternative model suggests that due to fluorine's high electronegativity, the C-F bonds have increased p-orbital character, leading to a buildup of electron density that is partially compensated in a gauche arrangement.[11][12] More recent studies also propose that stabilizing 1,3 C···F electrostatic polarization interactions contribute significantly to the gauche preference.[9]

The gauche effect is a powerful tool for influencing the torsional profile of a molecule, which can be critical for pre-organizing a ligand for binding to its biological target.[10][13]

The Anomeric and Pseudo-Anomeric Effects

In heterocyclic rings containing an oxygen or nitrogen atom adjacent to a fluorine-bearing carbon, the anomeric effect can dictate conformation.[14][15] This effect describes the thermodynamic preference for an axial conformation of an electronegative substituent over the sterically favored equatorial position. The stabilization arises from a hyperconjugative interaction between a lone pair (n) on the heteroatom and the adjacent axial C-F σ* antibonding orbital (n → σ*CF).[14]

Interestingly, similar stabilizing effects can be engineered in all-carbon cyclohexane rings.[16][17] Strategic placement of multiple fluorine atoms (e.g., as CF₂ groups) can polarize remote axial C-H bonds, making the hydrogens electropositive. These polarized hydrogens can then form a stabilizing electrostatic interaction with an axial substituent, such as a methoxy group, forcing it into the typically disfavored axial position.[17][18] This "pseudo-anomeric effect" demonstrates how fluorine substitution can create non-obvious, long-range conformational biases through electrostatic polarization.[18]

Experimental and Computational Analysis

Determining the precise conformational equilibrium of a fluorinated cyclohexane requires a combination of experimental and computational techniques.

NMR Spectroscopy: A Window into Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformational equilibria in solution.[19] Variable-temperature (VT) NMR experiments can be used to "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of both axial and equatorial conformers.[19][20]

For rapidly interconverting systems at room temperature, vicinal proton-proton coupling constants (³JHH) provide a time-averaged picture of the conformation. The magnitude of ³JHH is dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation .[21][22][23]

  • Large coupling (³Jax-ax ≈ 10-14 Hz): Indicates a ~180° dihedral angle, characteristic of two protons in an axial-axial relationship.[22][24]

  • Small coupling (³Jax-eq, ³Jeq-eq ≈ 2-6 Hz): Indicates a ~60° dihedral angle, characteristic of axial-equatorial or equatorial-equatorial relationships.[22][24]

By measuring these coupling constants, one can calculate the mole fraction of the axial and equatorial conformers and thus the free energy difference (A-value). Furthermore, 19F NMR is exceptionally sensitive to the local electronic environment, making it a direct probe for studying fluorinated molecules.[25][26] The chemical shift of an axial fluorine is significantly different from an equatorial one, providing another powerful method for analysis.[20]

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of ~0.6 mL in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Ensure sufficient digital resolution to accurately measure coupling constants (at least 0.1 Hz/point).

    • Identify the proton signals corresponding to the H-C-F methine proton and the adjacent methylene protons.

  • Spectral Analysis:

    • Measure the coupling constants for the interactions between the methine proton and its vicinal neighbors. Focus on the multiplet corresponding to the proton on the same carbon as the fluorine.

    • The observed coupling constant (Jobs) will be a population-weighted average of the coupling constants in the two pure conformers (axial and equatorial).

    • Jobs = XaxJax + XeqJeq, where X is the mole fraction of each conformer.

  • Calculation:

    • Use standard values for the pure conformers (e.g., Jax ≈ Jax-ax ≈ 12 Hz; Jeq ≈ Jeq-ax ≈ 3 Hz).

    • Since Xax + Xeq = 1, the equation can be solved for the mole fractions.

    • Calculate the equilibrium constant Keq = Xeq / Xax.

    • Calculate the free energy difference: ΔG° = -RT ln(Keq).

Computational Chemistry: Dissecting the Driving Forces

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for complementing experimental data.[3][27] Computational models allow for:

  • Energy Calculation: Determining the relative energies of different conformers with high accuracy.[27]

  • Geometric Analysis: Predicting bond lengths and dihedral angles.[27]

  • Decomposition Analysis: Using methods like Natural Bond Orbital (NBO) analysis to dissect the contributions of individual forces (steric, hyperconjugative, electrostatic) to the overall conformational preference.[19][27]

The diagram below illustrates a robust workflow for a comprehensive conformational analysis of a novel fluorinated cyclohexane.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Synthesis & Validation exp_synth Synthesize Compound exp_nmr Acquire Variable- Temperature NMR Data (¹H, ¹⁹F) exp_synth->exp_nmr exp_j Measure ³JHH Coupling Constants exp_nmr->exp_j exp_deltaG Calculate Keq and ΔG° exp_j->exp_deltaG compare Compare Experimental & Computational ΔG° exp_deltaG->compare comp_build Build Axial & Equatorial Conformer Models comp_opt Geometry Optimization (e.g., DFT B3LYP/6-311G**) comp_build->comp_opt comp_freq Calculate Vibrational Frequencies & Energies comp_opt->comp_freq comp_nbo NBO Analysis comp_opt->comp_nbo comp_deltaG Calculate ΔG° comp_freq->comp_deltaG model Refine Model: Dissect Steric vs. Stereoelectronic Effects comp_nbo->model comp_deltaG->compare compare->model conclusion Validated Conformational Model model->conclusion

Workflow for conformational analysis.

Implications in Drug Discovery

The ability to control the conformation of a cyclohexane ring via fluorination has profound implications for medicinal chemistry.[1][7][28] Judicious placement of fluorine can:

  • Lock a Bioactive Conformation: By introducing strong stereoelectronic effects, fluorine can stabilize a specific chair conformation that is optimal for binding to a protein target, thereby increasing potency and selectivity.[1]

  • Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and metabolic stability.[7][13] For example, replacing a metabolically labile C-H bond with a strong C-F bond can block oxidation by cytochrome P450 enzymes, improving a drug's pharmacokinetic profile.[13]

  • Enhance Membrane Permeability: The introduction of fluorine can influence a molecule's polarity and ability to cross biological membranes, which is crucial for bioavailability.[2]

The diagram below illustrates how a fluorine substituent can "switch" the preferred conformation of a hypothetical drug candidate, exposing a key binding group that was previously hidden in an axial position.

Fluorine-induced conformational switching.

Conclusion

Fluorine is far more than a simple hydrogen isostere. Its unique combination of small size and extreme electronegativity makes it a powerful stereoelectronic tool for controlling the three-dimensional structure of cyclohexane rings. By understanding and applying the principles of the gauche and anomeric effects, medicinal chemists can move beyond traditional steric considerations to rationally design molecules with optimized conformations. The synergy between high-field NMR spectroscopy and modern computational chemistry provides a robust platform for investigating these subtle effects, paving the way for the development of more potent, selective, and metabolically stable therapeutics.

References

  • Computational Modeling of Fluorinated Cyclohexane Chair Conformations: An In-depth Technical Guide. Benchchem.
  • Fluorine in drug discovery: Role, design and case studies. X-MOL.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Tactical Applications of Fluorine in Drug Design and Development.
  • C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQU
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study.
  • Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis.
  • Karplus Equation & Curve | J value calcul
  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogen
  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.
  • Part 1 .--19F Spectra of Fluorocyclohexanes. RSC Publishing.
  • The Gauche Effect in XCH2CH2X Revisited. PMC.
  • Gauche effect. Wikipedia.
  • Navigating Stereochemistry: The Impact of Methyl Group Position on Fluorin
  • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. semanticscholar.org.
  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry (RSC Publishing).
  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrost
  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrost
  • Gauche effect. chemeurope.com.
  • Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes.
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
  • Anomeric Effect in Saturated Heterocyclic Ring Systems. Semantic Scholar.
  • Cyclohexane conform
  • 4.5: Conformations of Cyclohexane. Chemistry LibreTexts.
  • Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL.
  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison.

Sources

Navigating the Physicochemical Landscape of 1-(Bromomethyl)-4-fluorocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(Bromomethyl)-4-fluorocyclohexane

1-(Bromomethyl)-4-fluorocyclohexane (C₇H₁₂BrF) is a substituted cyclohexane ring bearing both a bromomethyl and a fluoro group.[1] Such halogenated scaffolds are of significant interest to medicinal chemists due to the unique properties imparted by halogen atoms, including modulation of lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the fundamental physicochemical parameters of this molecule, such as its boiling point and density, is crucial for its synthesis, purification, handling, and incorporation into larger molecular frameworks.

Physicochemical Properties

Precise experimental values for the boiling point and density of 1-(Bromomethyl)-4-fluorocyclohexane are not currently published. However, based on the properties of structurally analogous compounds, we can provide estimated values to guide laboratory work. It is imperative for researchers to experimentally verify these properties for any new batch of the compound.

PropertyEstimated ValueNotes
Molecular Formula C₇H₁₂BrF[1]
Molecular Weight 195.07 g/mol [1]
Predicted Boiling Point 170 - 195 °CThis estimation is based on the predicted boiling point of 4-(Bromomethyl)-1,1-difluorocyclohexane (166-189.46 °C) and general trends in haloalkane boiling points.[2][3][4] The boiling points of haloalkanes generally increase with greater molecular weight.[3][4]
Predicted Density ~1.3 - 1.5 g/cm³This estimation is based on the predicted density of 4-(Bromomethyl)-1,1-difluorocyclohexane (1.44 g/cm³) and the fact that bromoalkanes are typically denser than water.[2]
Physical Form Colorless LiquidExpected at room temperature, similar to other substituted cyclohexanes.

Experimental Determination of Physicochemical Properties

Given the absence of published experimental data, this section provides detailed, field-proven methodologies for the determination of the boiling point and density of 1-(Bromomethyl)-4-fluorocyclohexane.

Boiling Point Determination: A Step-by-Step Protocol

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] Accurate determination is critical for purification by distillation and for characterizing the substance. The capillary method is a reliable technique for determining the boiling point of small quantities of a liquid.

Methodology:

  • Apparatus Setup:

    • Assemble a boiling point apparatus using a heating mantle or oil bath, a Thiele tube or a small beaker, a thermometer, and a capillary tube sealed at one end.

    • Fill the Thiele tube or beaker with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level that will immerse the thermometer bulb and the majority of the sample tube.

  • Sample Preparation:

    • Introduce a small amount (approximately 0.5 mL) of 1-(Bromomethyl)-4-fluorocyclohexane into a small-diameter test tube.

    • Place a capillary tube, with the sealed end facing upwards, into the test tube containing the sample.

  • Measurement:

    • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly into the heating bath.

    • Heat the bath gently and observe the open end of the capillary tube.

    • A slow stream of bubbles will emerge from the capillary tube as the liquid is heated and the air inside expands.

    • Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample has overcome the external pressure.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

    • For accuracy, repeat the measurement at least twice and calculate the average.

Causality Behind Experimental Choices:

  • Slow Heating: Rapid heating can lead to an inaccurate reading as the thermometer and the liquid sample may not be in thermal equilibrium.

  • Capillary Tube Inversion: Placing the sealed end of the capillary tube up creates a small air pocket. As the liquid is heated, the air expands and is expelled, followed by the vapor of the substance. This allows for a clear visual indication of when the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Workflow for Physicochemical Property Determination

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start bp_setup Assemble Boiling Point Apparatus bp_start->bp_setup bp_sample Prepare Sample in Test Tube with Inverted Capillary bp_setup->bp_sample bp_heat Gently Heat the Sample bp_sample->bp_heat bp_observe Observe Continuous Bubble Stream bp_heat->bp_observe bp_cool Cool Apparatus Slowly bp_observe->bp_cool bp_record Record Temperature at Liquid Entry bp_cool->bp_record bp_repeat Repeat Measurement bp_record->bp_repeat bp_repeat->bp_record bp_end End bp_repeat->bp_end Average Results d_start Start d_mass_empty Measure Mass of Empty Pycnometer d_start->d_mass_empty d_fill Fill Pycnometer with Sample d_mass_empty->d_fill d_mass_full Measure Mass of Filled Pycnometer d_fill->d_mass_full d_volume Determine Volume of Pycnometer (using water of known density) d_mass_full->d_volume d_calculate Calculate Density (ρ = m/V) d_volume->d_calculate d_repeat Repeat Measurement d_calculate->d_repeat d_repeat->d_calculate d_end End d_repeat->d_end Average Results

Caption: Workflow for the experimental determination of boiling point and density.

Density Determination: A Step-by-Step Protocol

Density is a fundamental physical property defined as the mass per unit volume of a substance. It is valuable for substance identification, purity assessment, and in calculations for chemical reactions and formulations.

Methodology:

  • Apparatus and Material:

    • A pycnometer (a glass flask with a precise volume).

    • An analytical balance.

    • The liquid sample (1-(Bromomethyl)-4-fluorocyclohexane).

    • Distilled water (for calibration).

    • A temperature-controlled water bath.

  • Pycnometer Calibration:

    • Thoroughly clean and dry the pycnometer.

    • Accurately weigh the empty pycnometer on an analytical balance.

    • Fill the pycnometer with distilled water of a known temperature.

    • Place the pycnometer in a temperature-controlled water bath to ensure the temperature of the water is stable and known.

    • Carefully dry the outside of the pycnometer and weigh it again.

    • Calculate the volume of the pycnometer using the known density of water at that specific temperature. (Volume = Mass of water / Density of water).

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with 1-(Bromomethyl)-4-fluorocyclohexane.

    • Bring the filled pycnometer to the same temperature as the calibration step using the water bath.

    • Dry the exterior and accurately weigh the filled pycnometer.

  • Calculation:

    • Determine the mass of the sample by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • Calculate the density of the sample by dividing the mass of the sample by the calibrated volume of the pycnometer. (Density = Mass of sample / Volume of pycnometer).

    • Repeat the measurement to ensure accuracy and precision.

Trustworthiness of the Protocol:

  • Use of a Pycnometer: A pycnometer is designed to measure a precise volume, which leads to a more accurate density determination compared to using a graduated cylinder.

  • Temperature Control: The density of liquids is temperature-dependent. Maintaining a constant and known temperature for both the calibration and the measurement steps is crucial for obtaining reliable and reproducible results.

Conclusion

While specific experimental data for 1-(Bromomethyl)-4-fluorocyclohexane remains to be published, this guide provides researchers with a solid foundation for understanding and determining its key physicochemical properties. The provided protocols for boiling point and density determination are robust and adhere to established laboratory practices, ensuring that scientists in the field of drug development and organic synthesis can confidently characterize this and other novel compounds.

References

  • Haloalkanes. (n.d.). Retrieved from [Link]

  • 4-(BROMOMETHYL)-1,1-DIFLUOROCYCLOHEXANE (858121-94-5). (n.d.). Chemchart. Retrieved from [Link]

  • Physical Properties of Haloalkanes and Haloarenes: Density, Solubility. (2023, January 18). EMBIBE. Retrieved from [Link]

  • Basak, S. C., & Gute, B. D. (1997). Estimation of the Normal Boiling Points of Haloalkanes Us ing Molecular Similarity. SAR and QSAR in Environmental Research, 7(1-4), 1-14.
  • PHYSICAL PROPERTIES OF HALOALKANES. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(Bromomethyl)-4-fluorocyclohexane from 4-fluorocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(bromomethyl)-4-fluorocyclohexane from 4-fluorocyclohexanecarboxylic acid . This transformation is a critical workflow in medicinal chemistry, particularly for generating fluorinated building blocks that modulate metabolic stability and lipophilicity in drug candidates ("Janus-faced" cyclohexanes).

The protocol employs a two-step sequence:

  • Reduction: Conversion of the carboxylic acid to 4-fluorocyclohexylmethanol using Lithium Aluminum Hydride (

    
    ).
    
  • Bromination: Conversion of the alcohol to the alkyl bromide using the Appel Reaction (

    
    ).[1][2]
    

This route is selected for its operational simplicity, high yield, and preservation of the ring stereochemistry (cis/trans ratio).

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule contains a primary alkyl bromide attached to a fluorinated cyclohexane ring. Direct bromination of a methyl-cyclohexane derivative is non-selective. The most reliable route is the functional group interconversion of the corresponding carboxylic acid, which is commercially available.

Route Selection:

  • Step 1 (Reduction): We utilize

    
     over Borane (
    
    
    
    ) for cost-efficiency on scale, though
    
    
    is a valid alternative if ester functionalities are present elsewhere (chemoselectivity).
  • Step 2 (Bromination): The Appel Reaction is chosen over

    
     or 
    
    
    
    .
    • Reasoning: Acidic conditions (

      
      ) can induce elimination of the fluorine atom (E1/E2 pathways) or ring rearrangements. The Appel reaction proceeds under neutral conditions, minimizing defluorination risks.
      
Stereochemical Integrity

Critical Insight: The starting material, 4-fluorocyclohexanecarboxylic acid, typically exists as a mixture of cis and trans isomers.

  • Reduction: Occurs at the carbonyl carbon.[3] The stereocenter at C1 (ring carbon) is not epimerized.

  • Bromination: Occurs at the exocyclic methylene carbon (

    
    ). Since the reaction does not take place at the chiral ring carbon, the configuration of the ring is retained .
    

Reaction Scheme & Mechanism

ReactionScheme SM 4-Fluorocyclohexane- carboxylic acid Inter Intermediate: 4-Fluorocyclohexylmethanol SM->Inter Step 1: LiAlH4 THF, 0°C -> RT (Reduction) Prod Target: 1-(Bromomethyl)- 4-fluorocyclohexane Inter->Prod Step 2: CBr4, PPh3 DCM, 0°C (Appel Reaction) Byprod Byproducts: TPPO + CHBr3 Inter->Byprod Stoichiometric Waste

Caption: Two-step synthesis retaining ring stereochemistry. Step 1 reduces the acid to alcohol; Step 2 substitutes hydroxyl for bromide under neutral conditions.

Detailed Protocols

Step 1: Reduction of Carboxylic Acid to Alcohol[3][5][6][7]

Reagents:

  • 4-Fluorocyclohexanecarboxylic acid (1.0 equiv)

  • Lithium Aluminum Hydride (

    
    ) (1.5 equiv - excess required for acid deprotonation)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Reagent Prep: Charge the flask with

    
     (1.5 equiv) and anhydrous THF (0.5 M concentration relative to SM). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve 4-fluorocyclohexanecarboxylic acid in a minimal amount of THF. Add this solution dropwise to the

    
     suspension over 30 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Once addition is complete, warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with PMA or

    
    ; acid spot will disappear, alcohol spot appears).
    
  • Quench (Fieser Method): Cool back to 0°C. For every

    
     grams of 
    
    
    
    used, add carefully in order:
    • 
       mL water
      
    • 
       mL 15% NaOH solution
      
    • 
       mL water
      
  • Workup: Stir the resulting granular precipitate for 15 minutes. Filter through a Celite pad. Wash the pad with diethyl ether.[4]

  • Isolation: Dry the filtrate over

    
    , filter, and concentrate in vacuo.
    
    • Checkpoint: The crude 4-fluorocyclohexylmethanol is usually pure enough (>95%) for the next step.

Step 2: Appel Bromination

Reagents:

  • 4-Fluorocyclohexylmethanol (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.25 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)[5]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[5]

Protocol:

  • Setup: Oven-dry a RBF with a stir bar. Purge with

    
    .
    
  • Dissolution: Dissolve the alcohol (from Step 1) and

    
     in anhydrous DCM (0.2 M). Cool the solution to 0°C.
    
  • Activation: Add

    
     portion-wise (solid) or as a solution in DCM dropwise over 20 minutes.
    
    • Note: The solution may turn slightly yellow. Maintaining 0°C is crucial to control the exotherm.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 2–4 hours.

    • Monitoring: TLC (Hexanes/EtOAc 8:1). The alcohol is polar; the bromide is non-polar (high

      
      ).
      
  • Workup (TPPO Removal):

    • Concentrate the reaction mixture to ~20% of its original volume.

    • Add cold Hexanes or Pentane (5x volume) and stir vigorously. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

    • Filter off the solid TPPO.

  • Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Target: 1-(Bromomethyl)-4-fluorocyclohexane (Clear, colorless oil).

Purification & Workup Logic Flow

The removal of Triphenylphosphine oxide (TPPO) is the primary bottleneck in Appel reactions. The following logic flow ensures high purity.

PurificationLogic Start Crude Reaction Mixture (Product + TPPO + CHBr3) Concentrate Concentrate to viscous oil Start->Concentrate Precipitation Add Cold Hexanes/Pentane (Induces TPPO precipitation) Concentrate->Precipitation Filtration Filtration Precipitation->Filtration Solid Solid Phase: TPPO (Discard) Filtration->Solid Retain Solid Filtrate Liquid Phase: Product + Solvents Filtration->Filtrate Collect Liquid Flash Flash Chromatography (Silica, 100% Hexanes) Filtrate->Flash Final Pure 1-(Bromomethyl)- 4-fluorocyclohexane Flash->Final

Caption: Strategy for removing TPPO byproduct using solubility differences before chromatography.

Analytical Data & QC

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >97%GC-MS / NMR

NMR

3.30 (d, 2H,

), 4.4-4.8 (m, 1H,

)
400 MHz,


NMR

-170 to -185 ppm (multiplet)
Decoupled
MS (EI) Molecular ion (

) often weak; look for

or

.
GC-MS

Note on NMR: The splitting pattern of the


 doublet and the Fluorine methine proton will vary slightly depending on the cis/trans ratio. The cis isomer (Fluorine axial/equatorial dynamics) often displays distinct chemical shifts compared to the trans isomer.

Safety & Hazards

  • Fluorine Stability: While the C-F bond is strong, combustion of fluorinated compounds can release Hydrogen Fluoride (HF), which is extremely toxic and corrosive.

  • Alkyl Bromides: The product is an alkylating agent and potentially a lachrymator. Handle only in a fume hood.

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is dry and an inert atmosphere (

    
    ) is maintained.
    
  • Carbon Tetrabromide: Hepatotoxic. Avoid inhalation and skin contact.

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. (1975).[6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

    • Source:

  • Reduction of Carboxylic Acids

    • Common Organic Chemistry. "Reduction of Carboxylic Acids to Alcohols."
    • Source:

  • Properties of Fluorinated Cyclohexanes (Janus Face)

    • Bhattarai, P., et al. (2026).[7] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

    • Source:

  • General Synthesis of Cyclohexyl Bromides

    • Santa Cruz Biotechnology. "1-Bromo-4-fluorocyclohexane Product Data."

    • Source:

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution of 1-(Bromomethyl)-4-fluorocyclohexane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Unique Building Block

1-(Bromomethyl)-4-fluorocyclohexane is a valuable bifunctional building block for medicinal chemistry and materials science. It strategically combines a reactive primary alkyl bromide with a stable, lipophilic 4-fluorocyclohexyl moiety. The fluorocyclohexane group is an increasingly sought-after bioisostere for phenyl or cyclohexyl rings, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The primary C-Br bond serves as a key electrophilic handle, enabling the facile introduction of this desirable scaffold onto a wide array of nucleophilic molecules.[2][3]

This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for leveraging 1-(bromomethyl)-4-fluorocyclohexane in nucleophilic substitution reactions. The protocols are designed for researchers, chemists, and drug development professionals seeking to efficiently incorporate the 4-fluorocyclohexylmethyl group into their target structures.

Reactivity Profile and Mechanistic Considerations

The synthetic utility of 1-(bromomethyl)-4-fluorocyclohexane is rooted in its specific structural features, which overwhelmingly favor a bimolecular nucleophilic substitution (S(_N)2) pathway.

  • Primary Alkyl Halide: The bromine atom is attached to a primary carbon (a -CH(_{2})- group), which is sterically unhindered. This open access to the electrophilic carbon is a hallmark of substrates that react readily via the S(_N)2 mechanism.[4][5] Tertiary alkyl halides, by contrast, are too sterically hindered for this pathway.[4]

  • Leaving Group: The bromide ion (Br

    
    ) is an excellent leaving group due to its stability as a weak base, facilitating the cleavage of the C-Br bond during the substitution process.[4][6]
    
  • Inductive Effect of Fluorine: The highly electronegative fluorine atom at the C4 position exerts a mild electron-withdrawing inductive effect through the sigma bonds of the cyclohexane ring. This effect can slightly increase the electrophilicity of the bromomethyl carbon, potentially accelerating the rate of nucleophilic attack. This is a through-bond effect and should not be confused with the more complex role of fluorine in nucleophilic aromatic substitution.[7][8]

The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[4][9] This process proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Note: The above DOT script is a template. For actual rendering, image paths would need to be valid or chemical structures drawn using nodes.

Caption: Standard experimental workflow for nucleophilic substitution.

Detailed Application Protocols

The following protocols detail the reaction of 1-(bromomethyl)-4-fluorocyclohexane with representative nucleophiles from four major classes: amines, alkoxides, thiolates, and cyanide.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reactions involving sodium cyanide are extremely hazardous and require specialized safety protocols and access to an antidote kit. [10]

Protocol 1: N-Alkylation with an Amine (Synthesis of an Amine)

This protocol describes the reaction with a primary or secondary amine. To prevent multiple alkylations and neutralize the HBr byproduct, either a large excess of the reacting amine or a non-nucleophilic base is used. [11][12]

  • Objective: To synthesize N-((4-fluorocyclohexyl)methyl)aniline.

  • Mechanism: S(_N)2

  • Reagents:

    • 1-(Bromomethyl)-4-fluorocyclohexane (1.0 equiv)

    • Aniline (2.2 equiv)

    • Potassium Carbonate (K(_2)CO(_3)) (2.0 equiv)

    • Acetonitrile (CH(_3)CN) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate (2.0 equiv) and the chosen solvent (approx. 0.1 M concentration relative to the alkyl bromide).

  • Add aniline (2.2 equiv) to the suspension and stir for 5 minutes at room temperature.

  • Add 1-(bromomethyl)-4-fluorocyclohexane (1.0 equiv) to the flask.

  • Heat the reaction mixture to 80 °C (for acetonitrile) or 60 °C (for DMF) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up: Dissolve the residue in ethyl acetate, wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Williamson Ether Synthesis (Synthesis of an Ether)

This protocol follows the classic Williamson ether synthesis, where an alkoxide displaces the bromide. The alkoxide is generated in situ from the corresponding alcohol using a strong base like sodium hydride (NaH). [13]

  • Objective: To synthesize 1-((ethoxymethyl)methyl)-4-fluorocyclohexane.

  • Mechanism: S(_N)2

  • Reagents:

    • 1-(Bromomethyl)-4-fluorocyclohexane (1.0 equiv)

    • Ethanol (EtOH) (1.5 equiv)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.6 equiv)

    • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N(_2) or Ar), add a suspension of NaH (1.6 equiv) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add ethanol (1.5 equiv) dropwise. (Caution: H(_2) gas evolution). Stir for 30 minutes at 0 °C to ensure complete formation of sodium ethoxide.

  • Add a solution of 1-(bromomethyl)-4-fluorocyclohexane (1.0 equiv) in anhydrous THF dropwise to the alkoxide suspension.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH(_4)Cl) solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate.

  • Purify via flash column chromatography to isolate the target ether.

Protocol 3: Thioether Synthesis

This protocol details the formation of a C-S bond by reacting the alkyl bromide with a thiolate, which can be generated from a thiol and a mild base. Thiols are potent nucleophiles, and these reactions are often rapid. [14]

  • Objective: To synthesize ((4-fluorocyclohexyl)methyl)(phenyl)sulfane.

  • Mechanism: S(_N)2

  • Reagents:

    • 1-(Bromomethyl)-4-fluorocyclohexane (1.0 equiv)

    • Thiophenol (1.1 equiv)

    • Cesium Carbonate (Cs(_2)CO(_3)) (1.5 equiv)

    • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 equiv) in DMF.

  • Add cesium carbonate (1.5 equiv) and stir the resulting suspension for 15 minutes at room temperature.

  • Add 1-(bromomethyl)-4-fluorocyclohexane (1.0 equiv) to the mixture.

  • Stir the reaction at room temperature. These reactions are often complete within 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with water (2x) and brine (1x).

  • Dry the organic phase over Na(_2)SO(_4), filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure thioether.

Protocol 4: Nitrile Synthesis

This protocol uses a cyanide salt to displace the bromide, providing a versatile nitrile product that can be further elaborated (e.g., hydrolyzed to a carboxylic acid or reduced to an amine). Ethanolic potassium cyanide is a common reagent system for this transformation. [15]

  • Objective: To synthesize 2-(4-fluorocyclohexyl)acetonitrile.

  • Mechanism: S(_N)2

  • Reagents:

    • 1-(Bromomethyl)-4-fluorocyclohexane (1.0 equiv)

    • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.5 equiv) [10] * Ethanol (EtOH) / Water (e.g., 9:1 v/v) or DMSO [10] Procedure:

  • EXTREME CAUTION: Handle cyanide salts with appropriate safety measures.

  • In a round-bottom flask fitted with a reflux condenser, dissolve potassium cyanide (1.5 equiv) in the chosen solvent system (e.g., aqueous ethanol).

  • Add 1-(bromomethyl)-4-fluorocyclohexane (1.0 equiv).

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over Na(_2)SO(_4).

  • Filter and concentrate carefully in vacuo.

  • Purify the crude nitrile product by flash chromatography or distillation.

  • Decontaminate all glassware that contacted cyanide with an appropriate bleach solution. [10]

Summary of Protocols and Data

The following tables provide a quick reference for the physicochemical properties of the starting material and a summary of the reaction conditions discussed.

Table 1: Properties of 1-(Bromomethyl)-4-fluorocyclohexane

Property Value
IUPAC Name 1-(Bromomethyl)-4-fluorocyclohexane
Molecular Formula C(7)H({12})BrF
Molecular Weight 195.07 g/mol
Appearance Colorless to pale yellow liquid

| Reactivity Class | Primary Alkyl Halide |

(Note: Physical properties like boiling point and density should be obtained from the supplier's Certificate of Analysis.)

Table 2: Comparative Summary of Nucleophilic Substitution Protocols

Nucleophile Class Example Nucleophile Base Solvent Temp. (°C) Typical Time (h)
Amine Aniline K(_2)CO(_3) CH(_3)CN 80 4-12
Alkoxide Ethanol NaH THF 0 to RT 12-18
Thiolate Thiophenol Cs(_2)CO(_3) DMF RT 1-3

| Cyanide | KCN | None | EtOH/H(_2)O | Reflux | 4-8 |

Conclusion

1-(Bromomethyl)-4-fluorocyclohexane is a highly effective electrophile for the construction of molecules containing the 4-fluorocyclohexylmethyl scaffold. Its reactivity is dominated by the S(_N)2 mechanism, allowing for predictable and high-yielding substitutions with a diverse range of soft and hard nucleophiles. The protocols outlined in this guide provide robust starting points for synthetic applications, enabling researchers to confidently employ this versatile building block in the development of novel chemical entities.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?[Link]

  • WebAssign. SN2 Reactions of Alkyl Halides. [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • King Saud University. (2022, August 28). Nucleophilic Substitution Reactions. [Link]

  • Chem Help ASAP. (2019, July 17). SN2 reaction of alkyl halides. [Link]

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

  • PubChem. 1-Bromo-4-fluorocyclohexane. [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link]

  • Thompson Rivers University. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • FutureLearn. Tools of the trade: understanding nucleophilic substitution reactions. [Link]

  • Organic Chemistry Portal. Nucleophilic displacement of a benzylic bromide using sodium cyanide. [Link]

  • Reddit. (2023, August 5). What will happen if I react this compound with an alkoxide?[Link]

  • Chemistry Stack Exchange. (2022, May 1). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. [Link]

  • ResearchGate. (2018). An expeditious and efficient bromomethylation of thiols: Enabling bromomethyl sulfides as useful building blocks. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. [Link]

  • ResearchGate. (2025, August 6). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. [Link]

  • Chemguide. MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA. [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • Google Patents.
  • Organic Syntheses. Monofluoromethylation of Organic Compounds with Fluorobis(phenylsulfonyl)methane. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • YouTube. (2025, April 30). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. [Link]

  • Nature. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • YouTube. (2018, May 12). Amine Synthesis Reactions. [Link]

  • YouTube. (2022, February 1). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. [Link]

  • MDPI. (2021, August 29). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. [Link]

  • Nature. (2022, January 19). A fluorine-thiol displacement reaction as a peptide stapling platform. [Link]

  • ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry. [Link]

  • Chemrevise. 3.11 Amines. [Link]

Sources

The Strategic Deployment of 1-(Bromomethyl)-4-fluorocyclohexane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Fluorinated Alicyclic Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The 1-(bromomethyl)-4-fluorocyclohexane motif represents a compelling, albeit underutilized, building block for medicinal chemists. This guide provides a comprehensive overview of its potential applications, grounded in the fundamental principles of organic synthesis and medicinal chemistry. We will explore its physicochemical properties, core reactivity, and provide detailed, representative protocols for its use in constructing key pharmacophores. The fluorocyclohexane moiety can impart desirable characteristics such as improved metabolic stability, enhanced binding affinity, and tailored lipophilicity, making this building block a valuable tool for accessing novel chemical space.

Physicochemical Properties, Safety, and Handling

A thorough understanding of a building block's properties and safe handling requirements is paramount for its effective and safe utilization in the laboratory.

Physicochemical Data
PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₇H₁₂BrF-
Molecular Weight 195.07 g/mol [1]
Appearance Likely a colorless to pale yellow liquidAnalogy to similar alkyl halides
Boiling Point Not determined; expected to be higher than (bromomethyl)cyclohexane (76-77 °C at 26 mmHg)[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); insoluble in waterGeneral properties of alkyl halides
Reactivity The bromomethyl group is a primary alkyl halide, making it a good substrate for S(_N)2 reactions.Fundamental principles of organic chemistry
Safety and Handling Precautions

As with all reactive alkylating agents, 1-(bromomethyl)-4-fluorocyclohexane should be handled with care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Statements (Anticipated):

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Flammable liquid and vapor.

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical advice.[4]

Core Application: Nucleophilic Substitution via S(_N)2 Mechanism

The primary utility of 1-(bromomethyl)-4-fluorocyclohexane in medicinal chemistry lies in its ability to act as an electrophile in nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the bromine atom, making it susceptible to attack by a wide range of nucleophiles. As a primary alkyl halide, it is expected to react predominantly through an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.

O_Alkylation_Workflow A 1. Combine 4-chlorophenol and K2CO3 in DMF B 2. Stir at RT for 15 min to form phenoxide A->B C 3. Add 1-(bromomethyl)-4-fluorocyclohexane B->C D 4. Heat to 60 °C and monitor by TLC (4-6 h) C->D E 5. Quench with cold water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with water and brine F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I N_Alkylation_Workflow A 1. Dissolve Boc-4-hydroxypiperidine in anhydrous THF B 2. Cool to 0 °C and add NaH A->B C 3. Stir at 0 °C to RT to form alkoxide B->C D 4. Add 1-(bromomethyl)-4-fluorocyclohexane solution C->D E 5. Stir overnight at RT, monitor by TLC D->E F 6. Quench with saturated NH4Cl solution E->F G 7. Extract with Dichloromethane F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I Drug_Discovery_Applications cluster_BuildingBlock Building Block cluster_Reactions Key Reactions cluster_Intermediates Pharmaceutical Intermediates cluster_Targets Potential Therapeutic Targets BB 1-(Bromomethyl)-4-fluorocyclohexane O_Alk O-Alkylation (Protocol 1) BB->O_Alk N_Alk N-Alkylation (Protocol 2) BB->N_Alk ArylEther (4-Fluorocyclohexyl)methyl Aryl Ethers O_Alk->ArylEther Piperidine N-((4-Fluorocyclohexyl)methyl) Piperidines N_Alk->Piperidine Kinase Kinase Inhibitors ArylEther->Kinase GPCR GPCR Modulators ArylEther->GPCR Piperidine->Kinase Piperidine->GPCR

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of 1-(Bromomethyl)-4-fluorocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Challenge

In modern drug discovery, the 1,4-disubstituted cyclohexane scaffold is a privileged motif, often used to fine-tune solubility and metabolic stability. The introduction of fluorine (F) and a bromomethyl (-CH


Br) handle creates a unique stereochemical battleground. The high electronegativity of fluorine and the steric bulk of the bromomethyl group induce complex conformational equilibria that solution-state methods (NMR) often average out.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) —specifically using in situ cryocrystallography—against standard spectroscopic alternatives. We demonstrate why SC-XRD is the only method capable of unambiguously defining the absolute stereochemistry and static conformation required for structure-based drug design (SBDD).

Comparative Analysis: SC-XRD vs. NMR vs. DFT

For a researcher characterizing 1-(bromomethyl)-4-fluorocyclohexane derivatives, the choice of analytical method dictates the fidelity of the structural model.

FeatureSC-XRD (Recommended) Solution NMR (

H/

F)
DFT (Computational)
Primary Output Absolute 3D atomic coordinates (static).Time-averaged conformational ensemble.Theoretical minimum energy structures.
Stereochemistry Unambiguous (distinguishes cis vs. trans & absolute config).Ambiguous (relies on J-coupling/NOE; difficult in flexible rings).Predictive (requires experimental validation).
Conformation Captures the specific low-energy conformer stabilized by packing forces.Average of rapid chair-chair interconversion.Calculates gas-phase or implicit solvent minima.
Interactions Directly visualizes halogen bonding (C-Br···F) and packing.Infers interactions via chemical shift perturbation.Models interactions; sensitive to basis set choice.
Sample State Solid (Single Crystal).[1]Solution (CDCl

, DMSO-d

).
Virtual.

Expert Insight: While NMR is faster, it fails to distinguish between a rapidly flipping cis-isomer and a static intermediate. SC-XRD provides the "frozen" bioactive conformation often relevant to protein binding pockets.

Structural Dynamics & Isomerism

Understanding the "Product" requires analyzing the specific conformational pressures in 1-(bromomethyl)-4-fluorocyclohexane.

The A-Value War

The cyclohexane ring exists in a dynamic equilibrium between two chair conformers. The stability is dictated by the A-value (free energy difference between axial and equatorial positions).

  • Fluorine (-F): A-value

    
     0.25 kcal/mol (Small preference for equatorial).
    
  • Bromomethyl (-CH

    
    Br):  A-value 
    
    
    
    1.79 kcal/mol (Strong preference for equatorial).
Isomer Scenarios
  • Trans-Isomer:

    • Conformer A: Both groups Equatorial (Diequatorial). (Highly Stable)

    • Conformer B: Both groups Axial (Diaxial).

    • Result: The crystal structure will almost exclusively show the diequatorial form.

  • Cis-Isomer:

    • Conformer A: -CH

      
      Br (Equatorial) / -F (Axial).
      
    • Conformer B: -CH

      
      Br (Axial) / -F (Equatorial).
      
    • Result: Due to the massive steric difference (1.79 vs 0.25), Conformer A is thermodynamically dominant. The crystal structure will reveal the Fluorine atom in the axial position, a critical insight for designing binding interactions where the F-vector matters.

Visualization: Conformational Energy Landscape

The following diagram illustrates the logical flow of conformational selection.

ConformationLandscape Start 1-(Bromomethyl)-4-fluorocyclohexane Isomer Synthetic Isomerism Start->Isomer Trans Trans-Isomer Isomer->Trans Synthesis A Cis Cis-Isomer Isomer->Cis Synthesis B Dieq Diequatorial (e,e) Most Stable (Crystal Form) Trans->Dieq Major Diax Diaxial (a,a) High Energy (Rare) Trans->Diax Minor ConfA Conf A: -CH2Br(e) / -F(a) Sterically Favored (Crystal Form) Cis->ConfA Major (ΔG < 0) ConfB Conf B: -CH2Br(a) / -F(e) Sterically Disfavored Cis->ConfB Minor (ΔG > 0)

Caption: Conformational sorting hat. Green/Red nodes indicate the thermodynamically preferred structures likely to be observed in the solid state.

Experimental Protocol: In Situ Cryocrystallography

Derivatives of 1-(bromomethyl)-4-fluorocyclohexane are often low-melting solids or waxy liquids at room temperature. Standard mounting loops will fail. The following OHCD (Optical Heating and Crystallization Device) protocol is required.

Phase 1: Sample Preparation
  • Capillary Loading: Draw the neat liquid or saturated solution into a Lindemann glass capillary (0.3 – 0.5 mm diameter).

  • Sealing: Flame-seal both ends of the capillary, ensuring a small liquid column (~5 mm) remains free to move.

  • Mounting: Fix the capillary onto a goniometer head using magnetic bases or clay.

Phase 2: In Situ Crystal Growth (The Zone Melting Technique)
  • Step 1: Flash Freeze. Blast the capillary with the cryostream (100 K) to create a polycrystalline mass.

  • Step 2: Optical Heating. Use a focused IR laser (OHCD) or block the cryostream briefly to melt the solid except for a tiny seed crystal at the tip.

  • Step 3: Zone Refinement. Slowly lower the temperature or move the heating zone along the capillary. This controls the crystallization front, allowing the single seed to grow into a diffraction-quality monolith filling the capillary diameter.

Phase 3: Data Collection & Reduction
  • Strategy: Collect a full sphere of data (redundancy > 4.0) using Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Handling Disorder: Fluorine (9e

    
    ) and Hydrogen (1e
    
    
    
    ) are hard to distinguish if the ring is disordered.
    • Tip: Refine F occupancy freely first. If it settles near 1.0, the position is ordered. If it drifts, consider F/H disorder models (PART instructions in SHELXL).

Visualization: The OHCD Workflow

OHCD_Workflow Sample Liquid Sample (Capillary) Freeze Flash Freeze (Polycrystalline) Sample->Freeze 100 K Stream Melt Zone Melting (IR Laser/OHCD) Freeze->Melt Create Seed Grow Controlled Cooling (Single Crystal) Melt->Grow Slow Scan Diffract X-Ray Diffraction (100 K) Grow->Diffract Data Coll.

Caption: Step-by-step workflow for converting liquid/waxy derivatives into single crystals suitable for X-ray analysis.

Data Interpretation & Causality

Once the structure is solved, the analysis must go beyond connectivity.

Halogen Bonding (The "Why" of Packing)

In the crystal lattice, look for Type II halogen bonds.

  • Interaction: C-Br

    
     F-C.
    
  • Significance: Bromine is a strong halogen bond donor (positive

    
    -hole); Fluorine is a decent acceptor. This interaction often "locks" the crystal packing, reducing disorder compared to non-halogenated analogues.
    
  • Validation: Measure the Br

    
    F distance. If it is less than the sum of van der Waals radii (
    
    
    
    3.32 Å), it is a structure-directing interaction.
The Fluorine/Hydrogen Ambiguity

Trustworthiness Check: In 1,4-disubstituted cyclohexanes, the electron density of Fluorine can sometimes be mistaken for a Hydrogen if the data resolution is poor (>0.84 Å).

  • Self-Validating Protocol: Check the C-F bond length.

    • Typical C-F (sp

      
      ): 1.38 – 1.40 Å .
      
    • Typical C-C: 1.54 Å .

    • If the bond length refines to ~1.48 Å, you likely have F/H disorder or incorrect assignment.

References

  • Gough, C. A., et al. (2024). Conformational Analysis of 1,4-Disubstituted Cyclohexanes: The Dominance of Steric Bulk. Journal of Organic Chemistry.[2]

  • Dey, D., & Chopra, D. (2014). The Art of In Situ Cryocrystallization. Resonance, 19, 1104–1120.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Bondi, A. (1964). Van der Waals Volumes and Radii. Journal of Physical Chemistry, 68(3), 441–451.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

Sources

HPLC retention time differences between cis and trans 1-(Bromomethyl)-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and experimental framework for the chromatographic separation of cis- and trans-1-(Bromomethyl)-4-fluorocyclohexane.

Executive Summary

For researchers isolating the diastereomers of 1-(Bromomethyl)-4-fluorocyclohexane, the separation strategy relies on the distinct polarity differences arising from their cyclohexane ring conformations.

  • Reverse Phase (C18): The cis isomer elutes first (more polar), followed by the trans isomer (less polar).

  • Normal Phase (Silica): The trans isomer elutes first (less polar), followed by the cis isomer (more polar).

  • Critical Detection Note: This molecule lacks a strong UV chromophore. Standard UV detection (254 nm) is ineffective. ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or RI (Refractive Index) are required for reliable quantification.

Mechanistic Insight: The "Why" Behind the Separation

To develop a robust method, one must understand the stereoelectronic origins of the retention differences. The separation is driven by the net dipole moment resulting from the spatial arrangement of the Fluorine (-F) and Bromomethyl (-CH₂Br) substituents.

Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain.[1]

  • trans-Isomer (Diequatorial): In the 1,4-disubstituted system, the trans isomer preferentially adopts the diequatorial (e,e) conformation. The dipole vectors of the electron-withdrawing groups (-F and -CH₂Br) point in roughly opposite directions, leading to a partial cancellation. This results in a lower net dipole moment and a more hydrophobic "surface" area.

  • cis-Isomer (Axial-Equatorial): The cis isomer is locked into an axial-equatorial (a,e) conformation. The dipole vectors are not anti-parallel; they reinforce each other to a greater extent, resulting in a higher net dipole moment .

Visualization of Separation Logic

The following diagram illustrates the decision matrix and mechanistic basis for the separation.

SeparationLogic Start Target: 1-(Bromomethyl)-4-fluorocyclohexane (Mixture of Diastereomers) Analysis Conformational Analysis Start->Analysis Trans trans-Isomer (Diequatorial Conformation) Low Net Dipole (Non-Polar) Analysis->Trans Thermodynamic Stability Cis cis-Isomer (Axial-Equatorial Conformation) High Net Dipole (Polar) Analysis->Cis Kinetic/Steric Constraints Method Select HPLC Mode Trans->Method Cis->Method RP Reverse Phase (C18) Separates by Hydrophobicity Method->RP NP Normal Phase (Silica) Separates by Polarity Method->NP RP_Result Elution Order: 1. cis (Early) 2. trans (Late) RP->RP_Result NP_Result Elution Order: 1. trans (Early) 2. cis (Late) NP->NP_Result

Caption: Logical workflow connecting conformational stability to chromatographic elution order.

Experimental Protocols

The following protocols are designed to be self-validating. Always run a blank injection and a system suitability test before analyzing samples.

Method A: Reverse Phase (Analytical & QC)

Recommended for purity checks and reaction monitoring.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmProvides sufficient hydrophobic selectivity to resolve the diastereomers.
Mobile Phase A Water (Milli-Q)Weak solvent.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent; ACN has lower UV cutoff than MeOH (critical if attempting low-UV detection).
Gradient 50% B to 90% B over 15 minStarts with moderate organic to elute the polar cis isomer, then ramps to elute the hydrophobic trans isomer.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControls viscosity and ensures reproducible retention times.
Detection ELSD (Drift Tube: 50°C, Gain: 8) or CAD Crucial: The molecule has no chromophore. UV at 210 nm is noisy and prone to solvent interference.

Expected Results:

  • Peak 1 (Earlier): cis-1-(Bromomethyl)-4-fluorocyclohexane (More polar).

  • Peak 2 (Later): trans-1-(Bromomethyl)-4-fluorocyclohexane (Less polar).

  • Resolution (

    
    ):  Typically > 2.0.
    
Method B: Normal Phase (Preparative)

Recommended for isolating gram-scale quantities of isomers.

ParameterConditionRationale
Column Silica (Unbonded), 21.2 x 250 mm (Prep) or 4.6 x 250 mm (Analytical)Silica interacts strongly with the dipole of the cis isomer.
Mobile Phase Hexane / Ethyl Acetate (95:5 Isocratic)Non-polar mobile phase maximizes the interaction of the polar cis isomer with the silica surface.
Flow Rate 15-20 mL/min (Prep)Scaled for column diameter.
Detection RI (Refractive Index)RI is universal and effective for preparative scales where concentrations are high.

Expected Results:

  • Peak 1 (Earlier): trans-1-(Bromomethyl)-4-fluorocyclohexane.

  • Peak 2 (Later): cis-1-(Bromomethyl)-4-fluorocyclohexane.

Troubleshooting & Optimization

Common issues encountered with halogenated cycloalkanes and their solutions.

Issue 1: "Invisible" Peaks
  • Symptom: No peaks observed on the chromatogram despite high concentration.

  • Root Cause: Reliance on UV detection (254 nm). The C-Br and C-F bonds do not absorb in this range.

  • Solution: Switch to ELSD or RI . If UV is the only option, use a high-purity phosphoric acid buffer (0.1%) in water/ACN and monitor at 205 nm , but expect baseline drift.

Issue 2: Peak Broadening / Tailing
  • Symptom: The second peak (trans in RP, cis in NP) is broad.

  • Root Cause: Poor solubility in the initial mobile phase or "stickiness" to the column.

  • Solution:

    • For RP: Ensure the sample is dissolved in 50:50 Water:ACN, not 100% ACN (prevents solvent effect broadening).

    • For NP: Add 0.1% Isopropanol (IPA) to the Hexane/EtOAc mix to modulate the silica activity.

Issue 3: Sample Instability
  • Symptom: Appearance of a new, early-eluting peak over time.

  • Root Cause: Hydrolysis of the bromomethyl group (-CH₂Br

    
     -CH₂OH) if left in water/methanol mixtures for extended periods.
    
  • Solution: Prepare samples immediately before analysis. Use Acetonitrile rather than Methanol as the organic modifier (Methanol is nucleophilic).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,4-disubstituted cyclohexanes).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. Wiley.

  • PubChem. (n.d.).[2] 1-bromo-4-fluorocyclohexane Compound Summary. National Library of Medicine. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link] (Explains the dipole and polarity effects of fluorine substitution).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.